2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride
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Description
2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2O2 and its molecular weight is 279.16. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Synthesis and Drug Development
One study highlights the enzymatic preparation of an (S)-amino acid as a key intermediate for antidiabetic drug synthesis, showcasing the potential of specific amino acids in drug development processes. The process involves (R)-amino acid oxidase and (S)-aminotransferase for high yield and enantiomeric purity, underlining the chemical's role in creating biologically active molecules (Chen et al., 2011).
Corrosion Inhibition
Research on amino acid-based imidazolium zwitterions, including compounds with functional similarities, demonstrates their effectiveness as corrosion inhibitors for mild steel. This application is crucial for industrial maintenance, highlighting the compound's potential in materials science (Srivastava et al., 2017).
Fluorescence Derivatization
A study on the fluorescence derivatization of amino acids for biological assays emphasizes the use of specific chemical reactions to create fluorescent derivatives, useful in various bioanalytical applications (Frade et al., 2007).
Metabolic Engineering
Investigation into the metabolic engineering of Escherichia coli for the production of 1-butanol and 1-propanol via keto-acid pathways derived from amino acids showcases the potential of using microbial systems for sustainable chemical production. This highlights the role of amino acids in biotechnological applications for renewable energy sources (Shen & Liao, 2008).
Properties
IUPAC Name |
2-amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c12-10(11(14)15)7-13-5-8-3-1-2-4-9(8)6-13;;/h1-4,10H,5-7,12H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSHCIZHJKQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.